Imidazo[1,2-A]pyridin-8-ylboronic acid
CAS No.:
Cat. No.: VC15778167
Molecular Formula: C7H7BN2O2
Molecular Weight: 161.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BN2O2 |
|---|---|
| Molecular Weight | 161.96 g/mol |
| IUPAC Name | imidazo[1,2-a]pyridin-8-ylboronic acid |
| Standard InChI | InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5,11-12H |
| Standard InChI Key | FBWJOINFQOZYAC-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=CN2C1=NC=C2)(O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Imidazo[1,2-A]pyridin-8-ylboronic acid features a boronic acid (-B(OH)₂) group at the 8-position of the imidazo[1,2-a]pyridine scaffold. Key structural attributes include:
The planar fused-ring system facilitates π-π stacking interactions, while the boronic acid group enables covalent bonding with diols and hydroxyl-rich biomolecules, enhancing its utility in bioconjugation and sensor development .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 161.96 g/mol | PubChem |
| XLogP3 | 0.8 (Predicted) | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Topological Polar SA | 72.4 Ų | PubChem |
Synthesis and Functionalization
Synthetic Routes
The synthesis of imidazo[1,2-A]pyridin-8-ylboronic acid typically involves:
-
Cyclocondensation: 2-Aminopyridine derivatives react with α-haloketones or aldehydes to form the imidazo[1,2-a]pyridine core .
-
Borylation: Palladium-catalyzed Miyaura borylation introduces the boronic acid group at the 8-position using bis(pinacolato)diboron (B₂pin₂) or pinacol borane .
A representative protocol from ChemComm (2015) utilizes iodine as a catalyst for oxidative coupling, achieving yields up to 85% under mild conditions . Recent advances employ mechanochemical grinding or microwave irradiation to reduce reaction times to <1 hour .
Table 2: Optimization of Synthesis Conditions
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidative Coupling | I₂ | EtOH | 78 | |
| Suzuki-Miyaura Borylation | Pd(dppf)Cl₂ | DMF | 92 | |
| Microwave-Assisted | None | H₂O | 88 |
Applications in Drug Discovery
Anticancer Agents
Imidazo[1,2-A]pyridin-8-ylboronic acid derivatives inhibit kinases such as FLT3-ITD (FMS-like tyrosine kinase 3 with internal tandem duplication), a target in acute myeloid leukemia. Compound 5o (IC₅₀ = 12 nM) demonstrates efficacy against resistant mutants (D835Y, F691L) by forming hydrogen bonds with Cys694 and Glu692 in the ATP-binding pocket .
Antiviral Activity
Schiff base derivatives exhibit SARS-CoV-2 entry inhibition by binding to the ACE2 receptor (ΔG = -9.1 kcal/mol) and spike protein (ΔG = -7.3 kcal/mol), outperforming cannabidiolic acid (CBDA, ΔG = -5.7 kcal/mol) .
Table 3: Biological Activities of Key Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| 5o | FLT3-ITD D835Y | 15 nM | ATP-competitive inhibition |
| 9a | SARS-CoV-2 | 2.1 μM | Spike-ACE2 disruption |
Material Science and Sensing
The boronic acid moiety enables applications in:
-
Glucose Sensing: Reversible binding to diols facilitates non-enzymatic glucose detection in physiological fluids .
-
Luminescent Materials: ESIPT (excited-state intramolecular proton transfer) derivatives emit blue-green light (λₑₘ = 450–550 nm) with large Stokes shifts (>10,000 cm⁻¹), suitable for OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume